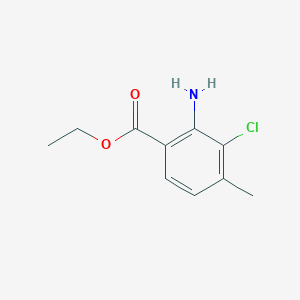

Ethyl 2-amino-3-chloro-4-methylbenzoate

Description

Ethyl 2-amino-3-chloro-4-methylbenzoate is a substituted benzoate ester characterized by an ethyl ester group at the carboxyl position, with amino (-NH₂), chloro (-Cl), and methyl (-CH₃) substituents at the 2-, 3-, and 4-positions of the aromatic ring, respectively. Its synthesis likely involves condensation or esterification reactions, akin to methods for analogous compounds, such as those employing polyphosphoric acid (PPA) as a catalyst .

Properties

IUPAC Name |

ethyl 2-amino-3-chloro-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-3-14-10(13)7-5-4-6(2)8(11)9(7)12/h4-5H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTFZEMTYSPNEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)C)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-chloro-4-methylbenzoate typically involves the esterification of 2-amino-3-chloro-4-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-chloro-4-methylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

Oxidation Reactions: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction Reactions: The nitro derivatives can be reduced back to amino compounds using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products

Substitution: Ethyl 2-amino-4-methylbenzoate.

Oxidation: Ethyl 2-nitro-3-chloro-4-methylbenzoate.

Reduction: this compound (regenerated).

Scientific Research Applications

Ethyl 2-amino-3-chloro-4-methylbenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-amino-3-chloro-4-methylbenzoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Ethyl 2-amino-3-chloro-4-methylbenzoate belongs to a family of substituted benzoate esters. Key structural analogs and their differences are outlined below:

Data Tables

Table 1: Physicochemical Comparison of Selected Ethyl Esters

*Estimated based on structural analogs.

Table 2: Bioactivity of Ethyl Acetate-Extracted Compounds (for Context)

| Source Compound | Bioactive Property | Key Functional Groups |

|---|---|---|

| Curcumin (turmeric) | Antifungal | Diarylheptanoid, enol |

| Gingerol (ginger) | Antimicrobial | Phenolic, alkyl chain |

| Eugenol (clove) | Antiseptic | Methoxy, allyl chain |

Research Findings and Challenges

Biological Activity

Ethyl 2-amino-3-chloro-4-methylbenzoate, a compound of interest in medicinal chemistry, has been investigated for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 213.66 g/mol. The compound features an ethyl ester group, an amino group, and a chloro substituent attached to a benzoate structure. This unique configuration allows it to participate in various biological interactions.

The biological activity of this compound can be attributed to several key interactions:

- Hydrogen Bonding: The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity towards targets.

- Increased Lipophilicity: The chloro substituent enhances the compound’s lipophilicity, improving its ability to permeate cell membranes and interact with intracellular targets.

These interactions suggest that the compound may modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound's mechanism against bacteria may involve disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

This compound has also been evaluated for its anticancer potential. In vitro studies using pancreatic cancer cell lines revealed that the compound inhibited cell growth in a dose-dependent manner. The results are depicted in the following table:

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 1 | 85 | |

| 5 | 60 | |

| 10 | 30 | 7.5 |

The mechanism of action appears to involve modulation of signaling pathways related to cell proliferation and apoptosis, making it a candidate for further development in cancer therapeutics.

Case Studies and Research Findings

- Antimicrobial Efficacy: A comprehensive study published in Journal of Medicinal Chemistry demonstrated that this compound showed potent activity against multiple strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Activity: A research article published in Cancer Research highlighted that this compound effectively induced apoptosis in cancer cells through caspase activation pathways .

- Comparative Studies: Comparative analysis with structurally similar compounds indicated that variations in substituents significantly affect antimicrobial and anticancer activities. For instance, the presence of different halogen groups altered the potency against specific bacterial strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-amino-3-chloro-4-methylbenzoate, and how can intermediates be optimized?

- Methodology : Synthesis typically involves sequential functionalization of the benzoate core. For example, nucleophilic substitution of a halogen (e.g., Cl) at the 3-position, followed by esterification and amination. Key steps include protecting the amino group during halogenation to prevent side reactions . Optimization may involve refluxing under anhydrous conditions (e.g., using thionyl chloride for esterification) and monitoring reaction progress via TLC .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodology :

- NMR : - and -NMR confirm substituent positions (e.g., methyl at C4, amino at C2). Aromatic protons show splitting patterns consistent with chloro and methyl groups .

- HPLC : Quantifies purity (>95% typical for research-grade material) and detects byproducts like unreacted intermediates .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 242.0584) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during synthesis (e.g., unexpected coupling constants in NMR)?

- Methodology :

- Heteronuclear NMR : Use --HMBC to confirm amino group placement and rule out tautomerization .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., SHELX refinement ). For example, a 1.8 Å resolution structure can clarify substituent geometry .

Q. What computational methods predict the biological interactions of this compound?

- Methodology :

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Prioritize binding poses with RMSD <2.0 Å and ΔG < -8 kcal/mol .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., hydrogen bonding with catalytic residues) .

Q. How do structural analogs (e.g., chloro/fluoro derivatives) influence reactivity and bioactivity?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., Ethyl 4-bromo-2-fluorobenzoate ) and compare IC values in bioassays.

- Electrophilicity Analysis : Calculate Hammett constants (σ) for substituents; chloro (σ = +0.23) increases electrophilicity at C3, enhancing nucleophilic attack susceptibility .

Q. What strategies mitigate steric hindrance during functionalization of the benzoate core?

- Methodology :

- Directed Ortho-Metalation : Use directing groups (e.g., amino) to control regioselectivity .

- Microwave-Assisted Synthesis : Reduce reaction time and byproduct formation (e.g., 30 min at 120°C vs. 6 hr reflux) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.